(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a 2-methoxybenzyl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. The (S)-stereochemistry at the pyrrolidine-3-yl position distinguishes it from its enantiomeric counterpart, (R)-tert-butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate . These methods highlight the complexity of synthesizing such carbamates, often requiring chromatographic purification for optimal yields .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-9-10-19(12-14)11-13-7-5-6-8-15(13)21-4/h5-8,14H,9-12H2,1-4H3,(H,18,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSOQPBZYMQCSL-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120008 | |
| Record name | Carbamic acid, N-[(3S)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-04-8 | |
| Record name | Carbamic acid, N-[(3S)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the pyrrolidine ring.
Formation of the Carbamate Moiety: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional nuances of (S)-tert-butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate become evident when compared to analogs. Key differences include stereochemistry, substituent positioning, and heterocyclic modifications.
Enantiomeric Comparison: (S)- vs. (R)-Configuration
The (R)-enantiomer, (R)-tert-butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate (CAS: 1286208-40-9), shares the same molecular formula and substituents but differs in stereochemistry.
| Compound | CAS Number | Stereochemistry | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| This compound | Not provided | (S) | Likely C₁₈H₂₆N₂O₃ | ~318.41 (estimated) |
| (R)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate | 1286208-40-9 | (R) | Likely C₁₈H₂₆N₂O₃ | ~318.41 (estimated) |
Positional Isomers: 2-Methoxy vs. 3-Methoxy Substitution
The 3-methoxybenzyl analog (CAS: 1286207-89-3) demonstrates how substituent positioning affects molecular properties. While both isomers share the same molecular formula, the 3-methoxy group may alter electronic distribution and steric interactions compared to the 2-methoxy variant .
Substituent Variations: Fluorobenzoyl vs. Methoxybenzyl
Replacing the 2-methoxybenzyl group with a 3-fluorobenzoyl moiety results in (S)-tert-butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate (CAS: 1286207-75-7). This modification reduces the molecular weight (308.35 g/mol vs.
| Compound | CAS Number | Substituent | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| This compound | Not provided | 2-Methoxybenzyl | Likely C₁₈H₂₆N₂O₃ | ~318.41 |
| (S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate | 1286207-75-7 | 3-Fluorobenzoyl | C₁₆H₂₁FN₂O₃ | 308.35 |
Heterocyclic Analogs: Pyrrolidine vs. Piperidine
Replacing the pyrrolidine core with piperidine, as in (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate (CAS: 216854-24-9), increases ring size, altering conformational flexibility and steric bulk. This modification reduces structural similarity (0.91 similarity score) compared to benzyl-substituted pyrrolidine derivatives (similarity score 0.94) .
Structural Similarity Scores
Quantitative similarity assessments (e.g., Tanimoto coefficients) highlight analogs with benzyl or bicyclic substituents (e.g., tert-butyl (1-benzylpyrrolidin-3-yl)carbamate, CAS: 99735-30-5) as the most structurally akin (similarity score 0.94) .
Biological Activity
(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 306.4 g/mol. It features a pyrrolidine ring and a tert-butyl carbamate moiety, with the methoxy group enhancing its lipophilicity, potentially improving its ability to permeate biological membranes.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions may modulate critical biological pathways, contributing to therapeutic effects such as:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound could exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Binding Studies
Binding studies have demonstrated that this compound shows promising affinities for specific receptors. For instance, the binding affinity was assessed using surface plasmon resonance techniques, revealing significant interactions with targets relevant to neurological disorders .
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function. The compound was found to decrease levels of reactive oxygen species (ROS) in the brain, suggesting its role as an antioxidant .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that it inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated macrophages, indicating a reduction in inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Similarity Level |
|---|---|---|
| tert-Butyl methyl(pyrrolidin-3-yl)carbamate | Structure | High |
| (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | Structure | High |
| tert-butyl (1-benzylpyrrolidin-3-yl)carbamate | Structure | High |
| tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | Structure | Moderate |
The presence of the methoxy group in this compound enhances its pharmacokinetic properties compared to other similar compounds, potentially leading to improved bioavailability and efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
